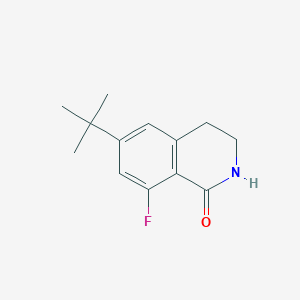

6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

6-tert-butyl-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C13H16FNO/c1-13(2,3)9-6-8-4-5-15-12(16)11(8)10(14)7-9/h6-7H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

XBBSKMPKYGWVCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted benzylamine, followed by cyclization with a suitable reagent to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors enable precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The tert-butyl and fluoro groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like tert-butyl halides and fluorinating agents (e.g., Selectfluor) are used for introducing the tert-butyl and fluoro groups

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that compounds similar to 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one exhibit significant antitumor properties. Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of isoquinoline have shown efficacy against various cancer types, including lung and breast cancer, making them candidates for further development as anticancer agents .

Neuroprotective Effects

There is emerging evidence that isoquinoline derivatives may provide neuroprotective benefits. Compounds that share structural similarities with this compound have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations. This versatility makes it an important building block in the synthesis of pharmaceuticals and agrochemicals .

Sustainable Synthesis Approaches

Recent studies highlight the development of environmentally friendly synthetic methods involving this compound. These methods aim to reduce waste and improve yield efficiency in organic synthesis processes, aligning with contemporary green chemistry principles .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. Its presence can improve thermal stability and mechanical strength in polymer composites, making it suitable for applications in coatings and packaging materials .

Optoelectronic Devices

Due to its unique electronic properties, this compound has potential applications in the field of optoelectronics. Research is ongoing into its use as a light-emitting material or as a component in organic light-emitting diodes (OLEDs), where its fluorescence characteristics could be beneficial .

Data Tables

| Application Area | Specific Application | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Effective against lung and breast cancer cells |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Organic Synthesis | Synthetic Intermediates | Versatile building block for pharmaceuticals |

| Sustainable Synthesis Approaches | Environmentally friendly methods developed | |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |

| Optoelectronic Devices | Potential use in OLEDs due to fluorescence |

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal demonstrated the anticancer efficacy of isoquinoline derivatives similar to this compound. The study involved testing various derivatives on cancer cell lines, revealing significant inhibition of cell growth at low concentrations. -

Sustainable Synthesis Development

Researchers developed a novel synthetic route for producing isoquinoline derivatives with reduced environmental impact. This method utilized this compound as a key intermediate, resulting in higher yields while minimizing hazardous waste. -

Polymer Composite Enhancement

In a materials science study, the integration of this compound into polymer composites was shown to significantly improve mechanical properties compared to traditional composites without this additive.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Halogen vs.

- Antiviral Activity : Compound trans-2 (), a piperazinylmethyl-substituted analog, demonstrates direct antiviral efficacy against SARS-CoV-2, highlighting the importance of nitrogen-containing substituents for viral inhibition . In contrast, the tert-butyl group in the target compound may prioritize passive diffusion over target engagement.

- Heterocyclic Complexity : The 8-cyclopentyl-6-indolyl derivative () exhibits a multi-ring system that likely enhances interactions with hydrophobic protein pockets, as suggested by its inclusion in the RCSB PDB database .

Physicochemical Properties

- The tert-butyl group in the target compound confers high lipophilicity (predicted logP ~3.5), which may improve blood-brain barrier penetration compared to polar analogs like 7-(hydroxymethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (logP ~1.2) .

- The 6-phenyl derivative () introduces π-π stacking capabilities, a feature absent in the target compound but useful in kinase inhibitor design .

Biological Activity

6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₆FNO

- CAS Number : 1823824-06-1

- Molecular Weight : 221.27 g/mol

- LogP : 2.4091

- TPSA : 29.1 Ų

The biological activity of this compound is largely attributed to its interaction with various biological targets. The tetrahydroisoquinoline core is known for its ability to modulate neurotransmitter systems and exhibit receptor binding properties.

Target Receptors

- Adenosine A2A Receptor : This receptor has been identified as a target for neurodegenerative diseases and cancer therapies. The compound's structural features suggest it may act as an antagonist, although specific IC₅₀ values for this compound are not yet available in the literature .

- PRMT5 Inhibition : The compound's structure allows it to potentially inhibit protein arginine methyltransferase 5 (PRMT5), which is involved in various cellular processes including gene expression and signal transduction .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Neuroprotective Effects : Compounds in the isoquinoline family have shown promise in protecting neuronal cells from apoptosis and oxidative stress.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Notable Research Findings

- Neuroprotective Studies : In vitro studies have shown that isoquinoline derivatives can significantly reduce neuronal death induced by toxins, suggesting a protective role against neurodegenerative diseases.

- Anticancer Efficacy : Certain derivatives have been tested against a variety of cancer cell lines, revealing their potential to inhibit cell proliferation and induce apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.